

Spectrophotometric Properties of Acid Yellow 25: A Technical Guide

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Compound of Interest

Compound Name: Acid Yellow 25

Cat. No.: B1290562

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This in-depth technical guide provides a comprehensive overview of the spectrophotometric properties of **Acid Yellow 25** (C.I. 18835), a synthetic azo dye. This document collates available quantitative data, details experimental protocols for its analysis, and presents visual workflows to aid in research and development applications.

Core Spectrophotometric Data

The spectrophotometric characteristics of **Acid Yellow 25** are fundamental to its quantification and analysis in various matrices. The following tables summarize the key quantitative data available for this dye.

Table 1: General Properties of **Acid Yellow 25**

Property	Value	Reference
Chemical Formula	$C_{23}H_{20}N_5NaO_6S_2$	
Molecular Weight	549.55 g/mol	
CAS Number	6359-85-9	

Table 2: Spectrophotometric Properties of **Acid Yellow 25** in Water

Parameter	Value	Conditions	Reference
λ_{max} (Wavelength of Maximum Absorbance)	392 nm	In H ₂ O	
Molar Extinction Coefficient (ϵ)	13200 L mol ⁻¹ cm ⁻¹	at 259 nm in H ₂ O	
Additional Absorbance Peak	192 nm	In H ₂ O	[1]

Note: The molar extinction coefficient at the λ_{max} of 392 nm is not readily available in the surveyed literature. The provided value is at a different wavelength.

Table 3: Solubility and pH Stability

Solvent/Condition	Observation	Reference
Ethanol	Slightly soluble	[2]
Acetone	Slightly soluble	[2]
Aqueous solution with NaOH	No color change	[2]

Experimental Protocols

Accurate determination of spectrophotometric properties is crucial for any research application. Below are detailed methodologies for key experiments related to **Acid Yellow 25**.

Protocol 1: Determination of Molar Absorptivity of Acid Yellow 25

This protocol outlines the steps to experimentally determine the molar absorptivity of **Acid Yellow 25** in a given solvent, such as water.

1. Materials and Equipment:

- **Acid Yellow 25** (analytical grade)

- Volumetric flasks (e.g., 100 mL, 50 mL, 25 mL, 10 mL)
- Pipettes (graduated and volumetric)
- Analytical balance
- UV-Vis spectrophotometer
- Quartz or glass cuvettes (1 cm path length)
- Solvent (e.g., deionized water)

2. Preparation of a Stock Solution: a. Accurately weigh a precise amount of **Acid Yellow 25** powder (e.g., 5.5 mg to prepare a ~0.1 mM solution in 100 mL).[3] b. Quantitatively transfer the weighed dye into a 100 mL volumetric flask. c. Add a small amount of the chosen solvent (e.g., deionized water) to the flask and swirl to dissolve the dye completely. d. Once dissolved, fill the flask to the calibration mark with the solvent. e. Stopper the flask and invert it several times to ensure a homogenous solution. f. Calculate the exact molar concentration of the stock solution. [4]

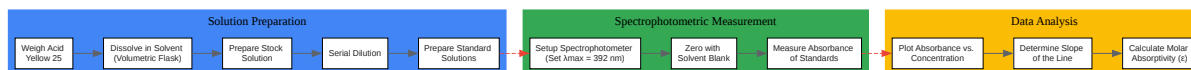
3. Preparation of Standard Solutions: a. Prepare a series of standard solutions of decreasing concentrations from the stock solution by serial dilution.[5] For example, prepare 5, 10, 15, and 20 μ M solutions. b. Use volumetric pipettes and volumetric flasks to ensure accuracy.

4. Spectrophotometric Measurement: a. Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions. b. Set the wavelength to the λ_{max} of **Acid Yellow 25** (392 nm for aqueous solutions). c. Use the solvent as a blank to zero the spectrophotometer.[5] d. Measure the absorbance of each standard solution, starting from the least concentrated. e. Rinse the cuvette with the next standard solution before filling it for measurement.

5. Data Analysis: a. Plot a graph of absorbance versus concentration for the standard solutions. b. The plot should yield a straight line that passes through the origin, in accordance with the Beer-Lambert law ($A = \epsilon bc$).[6][7] c. Determine the slope of the line, which is equal to the molar absorptivity (ϵ) multiplied by the path length of the cuvette (b , typically 1 cm).[8] d. Calculate the molar absorptivity (ϵ) by dividing the slope by the path length.[6][9]

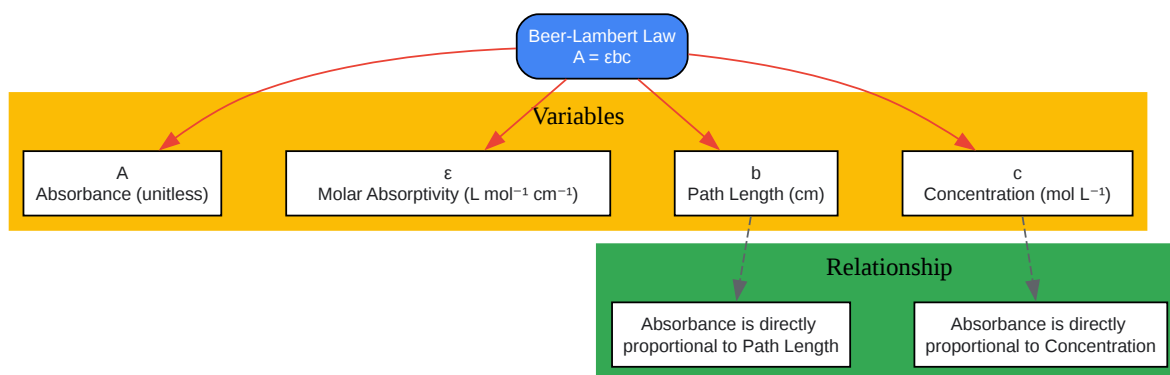
Visualizing Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key experimental workflows.



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Workflow for Determining Molar Absorptivity



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